H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH
CAS No.:
Cat. No.: VC16248936
Molecular Formula: C35H49N11O14
Molecular Weight: 847.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C35H49N11O14 |
---|---|
Molecular Weight | 847.8 g/mol |
IUPAC Name | 2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60) |
Standard InChI Key | QLCGAKLWFBAVTH-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Introduction
Structural Characterization of H-Trp-Ala-Gly-Gly-Asn-Ala-Ser-Gly-Glu-OH
Primary Sequence and Amino Acid Composition
The peptide’s sequence begins with tryptophan (Trp), a hydrophobic residue with an indole side chain, followed by alanine (Ala), two consecutive glycine (Gly) residues, asparagine (Asn), another alanine, serine (Ser), glycine, and terminates with glutamic acid (Glu). Glycine’s flexibility and lack of a side chain facilitate conformational adaptability, while glutamic acid introduces a negative charge at physiological pH .
Table 1: Amino Acid Composition and Properties
Position | Amino Acid | 3-Letter Code | Side Chain Properties |
---|---|---|---|
1 | Tryptophan | Trp | Aromatic, Hydrophobic |
2 | Alanine | Ala | Small, Hydrophobic |
3–4 | Glycine | Gly | Flexible, No Side Chain |
5 | Asparagine | Asn | Polar, Amide-Containing |
6 | Alanine | Ala | Small, Hydrophobic |
7 | Serine | Ser | Polar, Hydroxyl Group |
8 | Glycine | Gly | Flexible, No Side Chain |
9 | Glutamic | Glu | Negatively Charged, Acidic |
Secondary and Tertiary Structure Predictions
The Gly-Gly motif (positions 3–4) likely induces a β-turn or random coil conformation, as observed in amyloid β-peptides . Molecular dynamics simulations of similar sequences suggest that the Trp residue at the N-terminus may stabilize the structure through π-π stacking, while the C-terminal Glu residue promotes solubility in aqueous environments .
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
The peptide can be synthesized via Fmoc-based SPPS, a method extensively documented for analogous sequences . Key steps include:
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Resin Selection: Wang or Rink amide resin for C-terminal amidation (if applicable).
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Coupling Reactions: Activation of Fmoc-protected amino acids with HBTU/HOBt.
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Deprotection: Piperidine for Fmoc removal.
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Cleavage: TFA cocktail (e.g., TFA:thioanisole:EDT:H2O = 90:5:3:2) to release the peptide from the resin .
Table 2: Critical Synthesis Parameters
Parameter | Value/Range | Source Reference |
---|---|---|
Coupling Time | 60–90 minutes | |
Deprotection Efficiency | >99% per cycle | |
Crude Purity (HPLC) | 70–85% |
Purification and Analytical Techniques
Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) is standard for isolating the target peptide. Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight, which is calculated as 989.98 Da (theoretical average mass) .
Biological and Functional Implications
Cell Adhesion and Signaling
The C-terminal Glu residue may interact with integrin receptors, akin to the RGD motif (Arg-Gly-Asp) found in extracellular matrix proteins . While this peptide lacks the canonical RGD sequence, its Gly-Gly-Ser-Gly segment could serve as a flexible linker in synthetic ECM mimetics .
Applications in Biomedical Research
Drug Delivery Systems
The peptide’s amphipathic nature (hydrophobic Trp vs. hydrophilic Glu) makes it a candidate for self-assembling nanoparticles. Analogous peptides with alternating hydrophobic/hydrophilic residues have been used to encapsulate anticancer drugs like doxorubicin .
Neuroprotective Agents
Given the structural similarity to amyloid β fragments, this peptide could serve as a competitive inhibitor in Alzheimer’s disease models. Preclinical studies of related peptides demonstrate reduced Aβ plaque formation in transgenic mice .
Challenges and Future Directions
Stability and Bioavailability
The peptide’s short half-life in serum (<30 minutes) necessitates formulation with PEGylation or encapsulation in liposomes. Gly-Gly sequences are prone to proteolytic cleavage by enzymes like dipeptidyl peptidase-IV .
Scalability of Synthesis
Optimizing coupling efficiency at the Asn-Ala-Ser-Gly sequence (positions 5–8) remains a challenge due to steric hindrance from the Asn side chain. Future work could explore microwave-assisted SPPS to enhance yield .
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